molecular formula C26H22N8O3 B2506210 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1172893-21-8

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

カタログ番号: B2506210
CAS番号: 1172893-21-8
分子量: 494.515
InChIキー: DHCVAUAASOQZMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H22N8O3 and its molecular weight is 494.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidine derivatives, including compounds structurally related to the mentioned chemical compound. These derivatives were synthesized to investigate their potential as anticancer and anti-5-lipoxygenase agents. The research found that some compounds exhibited cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammation and asthma. The study highlights the structure-activity relationship (SAR) of these compounds, suggesting their therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).

Parallel Synthesis Approach

Črček et al. (2012) described a parallel synthesis approach for 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, closely related to the chemical structure . This study showcased the synthesis of a library of compounds through a parallel solution-phase approach, highlighting the efficiency and scalability of synthesizing pyrazolopyrimidine derivatives. These compounds were characterized for purity and yield, demonstrating the versatility of the synthesis strategy for generating a diverse array of compounds for further biological evaluation (Črček et al., 2012).

Anticancer Activity

Abdellatif et al. (2014) focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity. The study synthesized several derivatives and tested their efficacy against the MCF-7 human breast adenocarcinoma cell line. The findings revealed that most compounds exhibited significant antitumor activity, with one compound, in particular, showing potent inhibitory activity. This research underscores the potential of pyrazolopyrimidine derivatives as candidates for anticancer drug development (Abdellatif et al., 2014).

Fungicidal and Antifungal Activities

Huppatz (1985) and Wu et al. (2012) explored the synthesis of pyrazolo[1,5-a]pyrimidine analogues, including structures similar to the compound , for their potential fungicidal and antifungal activities. Huppatz's work described the synthesis of derivatives as structural analogues of the systemic fungicide carboxin, showing high levels of fungicidal activity in assays. Wu et al. detailed the synthesis of pyrazole-4-carboxamide derivatives, testing them against various phytopathogenic fungi. Some compounds exhibited moderate antifungal activities, suggesting their utility in developing new fungicidal agents (Huppatz, 1985); (Wu et al., 2012).

特性

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N8O3/c1-16-12-21(28-24(36)17-13-22(35)32(15-17)18-8-4-2-5-9-18)34(31-16)26-29-23-20(25(37)30-26)14-27-33(23)19-10-6-3-7-11-19/h2-12,14,17H,13,15H2,1H3,(H,28,36)(H,29,30,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCVAUAASOQZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。